(5Z)-3-butyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-butyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-butyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-butyl-2-thioxothiazolidin-4-one with 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-butyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
(5Z)-3-butyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer effects might involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different position of the nitro group.
(5Z)-3-butyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-5-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different position of the pyrazole ring.
Uniqueness
The uniqueness of (5Z)-3-butyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties. Its combination of a thiazolidinone ring with a nitrophenyl-pyrazole moiety makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H20N4O3S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O3S2/c1-2-3-12-25-22(28)20(32-23(25)31)14-17-15-26(18-9-5-4-6-10-18)24-21(17)16-8-7-11-19(13-16)27(29)30/h4-11,13-15H,2-3,12H2,1H3/b20-14- |
InChI Key |
LLXVPIPDNRJBCD-ZHZULCJRSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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